molecular formula C5H6Cl2N2O2 B2650529 2-(Chloromethyl)-1H-imidazole-4-carboxylic acid hydrochloride CAS No. 2173999-55-6

2-(Chloromethyl)-1H-imidazole-4-carboxylic acid hydrochloride

Cat. No.: B2650529
CAS No.: 2173999-55-6
M. Wt: 197.02
InChI Key: HZGPJQREOGKYPZ-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-1H-imidazole-4-carboxylic acid hydrochloride is a chemical compound with significant importance in various fields of scientific research. This compound is characterized by the presence of a chloromethyl group attached to the imidazole ring, which is further substituted with a carboxylic acid group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-1H-imidazole-4-carboxylic acid hydrochloride typically involves the chloromethylation of 1H-imidazole-4-carboxylic acid. This reaction can be carried out using chloromethylating agents such as chloromethyl methyl ether or paraformaldehyde in the presence of an acid catalyst like hydrochloric acid. The reaction is usually conducted under controlled temperature conditions to ensure the selective formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-1H-imidazole-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The imidazole ring can undergo oxidation and reduction reactions, altering the electronic properties of the compound.

    Condensation Reactions: The carboxylic acid group can engage in condensation reactions to form amides, esters, and other functional groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under mild heating.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Condensation: Condensation reactions often require dehydrating agents like dicyclohexylcarbodiimide (DCC) or coupling reagents like N,N’-diisopropylcarbodiimide (DIC).

Major Products Formed

Scientific Research Applications

2-(Chloromethyl)-1H-imidazole-4-carboxylic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is employed in the study of enzyme inhibitors and as a precursor for bioactive molecules.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting microbial infections and inflammatory diseases.

    Industry: The compound is utilized in the production of specialty chemicals and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-1H-imidazole-4-carboxylic acid hydrochloride involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The imidazole ring can participate in hydrogen bonding and π-π interactions, affecting the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

    1H-Imidazole-4-carboxylic acid: Lacks the chloromethyl group, resulting in different reactivity and applications.

    2-Methyl-1H-imidazole-4-carboxylic acid: Contains a methyl group instead of a chloromethyl group, leading to variations in chemical behavior and biological activity.

    2-(Bromomethyl)-1H-imidazole-4-carboxylic acid:

Uniqueness

2-(Chloromethyl)-1H-imidazole-4-carboxylic acid hydrochloride is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and allows for the formation of a wide range of derivatives. This versatility makes it a valuable compound in synthetic chemistry and pharmaceutical research.

Properties

IUPAC Name

2-(chloromethyl)-1H-imidazole-5-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O2.ClH/c6-1-4-7-2-3(8-4)5(9)10;/h2H,1H2,(H,7,8)(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZGPJQREOGKYPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=N1)CCl)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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